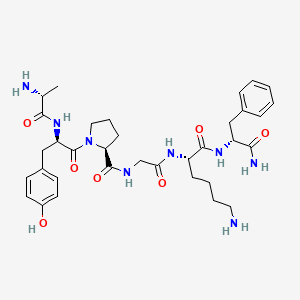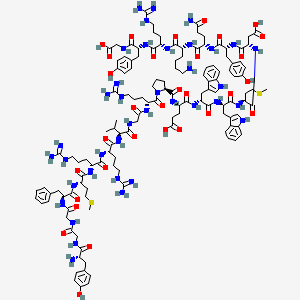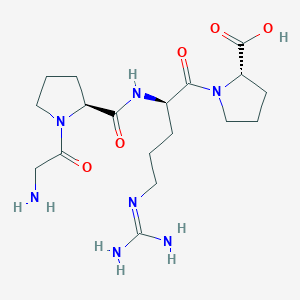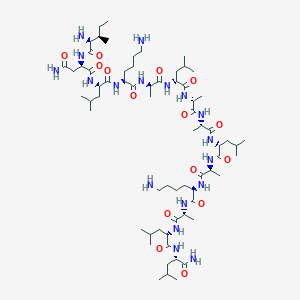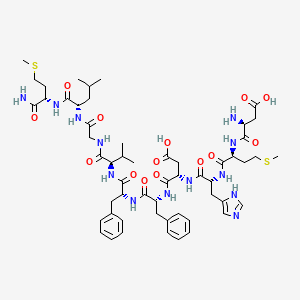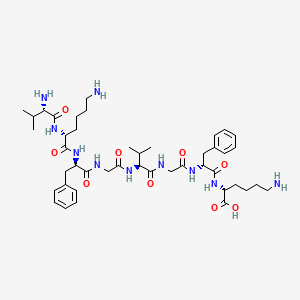
H-Val-D-Lys-D-Phe-Gly-Val-Gly-D-Phe-D-Lys-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Val-D-Lys-D-Phe-Gly-Val-Gly-D-Phe-D-Lys-OH is a synthetic peptide composed of a sequence of amino acids This compound is notable for its unique arrangement of both L- and D-amino acids, which can influence its structural properties and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-D-Lys-D-Phe-Gly-Val-Gly-D-Phe-D-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. Additionally, advancements in peptide synthesis technologies, such as microwave-assisted synthesis, can further enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
H-Val-D-Lys-D-Phe-Gly-Val-Gly-D-Phe-D-Lys-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions to oxidize specific residues.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitution can be achieved through site-directed mutagenesis or chemical synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can result in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
科学研究应用
H-Val-D-Lys-D-Phe-Gly-Val-Gly-D-Phe-D-Lys-OH has a wide range of scientific research applications:
Chemistry: This peptide can be used as a model compound to study peptide synthesis, folding, and stability.
Biology: It can serve as a tool to investigate protein-protein interactions, enzyme-substrate relationships, and cellular uptake mechanisms.
Medicine: The peptide may have therapeutic potential, such as in the development of peptide-based drugs or as a component of drug delivery systems.
Industry: It can be utilized in the creation of biomaterials, such as hydrogels, for tissue engineering and regenerative medicine.
作用机制
The mechanism of action of H-Val-D-Lys-D-Phe-Gly-Val-Gly-D-Phe-D-Lys-OH depends on its specific application. In general, peptides exert their effects by interacting with molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger various cellular pathways and responses. For example, peptides with bioadhesive motifs can activate integrins, leading to enhanced cell adhesion and signaling.
相似化合物的比较
H-Val-D-Lys-D-Phe-Gly-Val-Gly-D-Phe-D-Lys-OH can be compared to other peptides with similar sequences or structural motifs. Some similar compounds include:
H-Val-L-Lys-L-Phe-Gly-Val-Gly-L-Phe-L-Lys-OH: This peptide has a similar sequence but consists entirely of L-amino acids, which may affect its biological activity and stability.
H-Val-D-Lys-D-Phe-Gly-Val-Gly-L-Phe-D-Lys-OH: This peptide has a similar sequence but with a different arrangement of D- and L-amino acids, which can influence its structural properties and interactions.
The uniqueness of this compound lies in its specific sequence and the presence of both D- and L-amino acids, which can confer distinct structural and functional characteristics.
属性
IUPAC Name |
(2R)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[(2R)-2-[[(2R)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N10O9/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63)/t31-,32-,33-,34-,37+,38+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFGXCPBIYSPH-CWUQTCMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N10O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-4-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B7886586.png)
![[(5'R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate](/img/structure/B7886593.png)
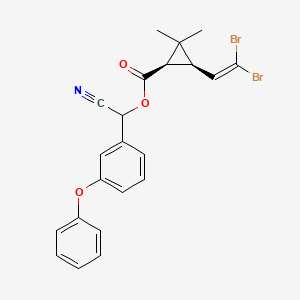
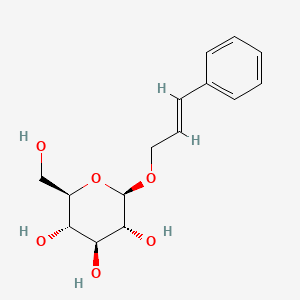
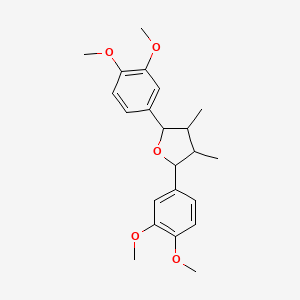
![N-{5-nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-yl}acetamide](/img/structure/B7886626.png)
![4,6-Dinitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-amine](/img/structure/B7886633.png)
![3-Nitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine](/img/structure/B7886639.png)
